molecular formula C10H11F3O2 B1395799 3-(3-(Trifluoromethoxy)phenyl)propan-1-ol CAS No. 1057671-55-2

3-(3-(Trifluoromethoxy)phenyl)propan-1-ol

Cat. No. B1395799
M. Wt: 220.19 g/mol
InChI Key: FUBCIAHXKPFUCB-UHFFFAOYSA-N
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Patent
US09359359B2

Procedure details

To a solution of 3-(3-(trifluoromethoxy)phenyl)prop-2-yn-1-ol (0.3 g, 1.39 mmol) in THF (10 mL) was added LAH (63 mg, 1.68 mmol) portionwise at 0° C. The reaction was stirred at 0° C. for 3 h. The reaction was carefully quenched by dropwise addition of ethyl acetate at 0° C. and the mixture was partitioned between ethyl acetate and water. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by column chromatography eluting with ethyl acetate/petroleum ether (1:4 to 1:1) to give 3-(3-(trifluoromethoxy)phenyl)propan-1-ol (0.26 g, 85.2%) as a yellow oil which was used without purification. 1H-NMR (CD3OD) δ 7.37-7.39(d, 1H), 7.31-7.35(m, 1H), 7.15-7.17 (d, 1H), 4.07-4.11(t, 2H), 2.72-2.76(t, 2H), 1.83-1.90(m, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
63 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:5]=[C:6]([C:10]#[C:11][CH2:12][OH:13])[CH:7]=[CH:8][CH:9]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]([F:14])([F:15])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][CH2:12][OH:13])[CH:7]=[CH:8][CH:9]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)C#CCO)(F)F
Name
Quantity
63 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched by dropwise addition of ethyl acetate at 0° C.
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (1:4 to 1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)CCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 85.2%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.